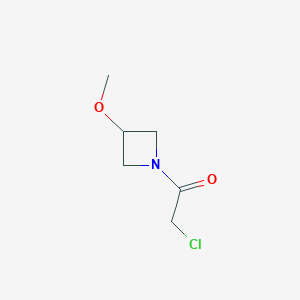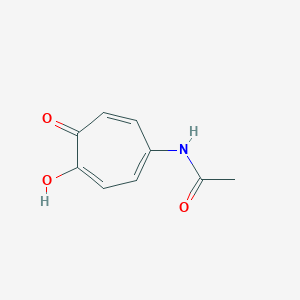![molecular formula C14H22O3Si B8726925 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid](/img/structure/B8726925.png)
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is an organic compound that features a phenyl ring substituted with a tert-butyl-dimethyl-silanyloxy group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by subsequent reactions to introduce the phenyl and acetic acid functionalities. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid involves its interaction with molecular targets through its functional groups. The tert-butyl-dimethyl-silanyloxy group provides steric protection, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence the activity of enzymes and receptors .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilane: Utilized in the synthesis of enol silyl ethers and as an initiator for polymerization reactions.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is unique due to its combination of a phenyl ring, tert-butyl-dimethyl-silanyloxy group, and acetic acid moiety. This combination provides distinct steric and electronic properties, making it a versatile compound for various applications in research and industry .
特性
分子式 |
C14H22O3Si |
|---|---|
分子量 |
266.41 g/mol |
IUPAC名 |
2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-7-11(9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16) |
InChIキー |
KFPFGBYXXQBGHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















